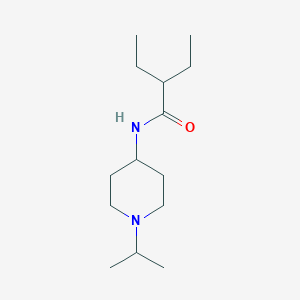
N,N-diethyl-2-oxo-2-(2-phenyl-1H-indol-3-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-diethyl-2-oxo-2-(2-phenyl-1H-indol-3-yl)acetamide is a compound that has gained attention in the scientific community due to its potential applications in research. This compound, also known as DEPA, has been synthesized and studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
Mecanismo De Acción
The mechanism of action of N,N-diethyl-2-oxo-2-(2-phenyl-1H-indol-3-yl)acetamide is not fully understood. However, studies have suggested that it may inhibit cancer cell growth by inducing apoptosis, cell cycle arrest, and inhibiting angiogenesis. N,N-diethyl-2-oxo-2-(2-phenyl-1H-indol-3-yl)acetamide has also been reported to inhibit the activity of the histone deacetylase enzyme, which is involved in the regulation of gene expression.
Biochemical and Physiological Effects:
N,N-diethyl-2-oxo-2-(2-phenyl-1H-indol-3-yl)acetamide has been reported to have low toxicity in vitro and in vivo. In a study by Zhang et al. (2018), N,N-diethyl-2-oxo-2-(2-phenyl-1H-indol-3-yl)acetamide was found to have no significant toxicity in mice at a dose of 100 mg/kg. However, further studies are needed to determine the long-term effects of N,N-diethyl-2-oxo-2-(2-phenyl-1H-indol-3-yl)acetamide on human health.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N,N-diethyl-2-oxo-2-(2-phenyl-1H-indol-3-yl)acetamide has several advantages for lab experiments. It is easy to synthesize, has low toxicity, and has shown promising results in inhibiting cancer cell growth. However, N,N-diethyl-2-oxo-2-(2-phenyl-1H-indol-3-yl)acetamide has some limitations as well. It is not water-soluble, which may limit its use in some experiments. Additionally, further studies are needed to determine the optimal dosage and administration method for N,N-diethyl-2-oxo-2-(2-phenyl-1H-indol-3-yl)acetamide.
Direcciones Futuras
There are several future directions for research on N,N-diethyl-2-oxo-2-(2-phenyl-1H-indol-3-yl)acetamide. One area of interest is its potential use in combination with other cancer treatments, such as chemotherapy and radiation therapy. Another area of interest is the development of more water-soluble derivatives of N,N-diethyl-2-oxo-2-(2-phenyl-1H-indol-3-yl)acetamide for use in experiments. Additionally, further studies are needed to determine the long-term effects of N,N-diethyl-2-oxo-2-(2-phenyl-1H-indol-3-yl)acetamide on human health and its potential for use in clinical trials.
In conclusion, N,N-diethyl-2-oxo-2-(2-phenyl-1H-indol-3-yl)acetamide, or N,N-diethyl-2-oxo-2-(2-phenyl-1H-indol-3-yl)acetamide, is a compound that has shown promising results in inhibiting cancer cell growth. Its easy synthesis method, low toxicity, and potential applications in cancer research make it an interesting compound for further study. However, more research is needed to fully understand its mechanism of action, optimal dosage and administration method, and long-term effects on human health.
Métodos De Síntesis
N,N-diethyl-2-oxo-2-(2-phenyl-1H-indol-3-yl)acetamide can be synthesized using a one-pot reaction of 2-phenylindole-3-carbaldehyde, diethyl malonate, and ammonium acetate in acetic acid. The reaction proceeds through a Knoevenagel condensation, followed by a Michael addition, and finally a cyclization to form N,N-diethyl-2-oxo-2-(2-phenyl-1H-indol-3-yl)acetamide. This synthesis method has been reported in a research article by Zhang et al. (2018) in the journal Tetrahedron Letters.
Aplicaciones Científicas De Investigación
N,N-diethyl-2-oxo-2-(2-phenyl-1H-indol-3-yl)acetamide has been studied for its potential applications in cancer research. It has been reported to inhibit the growth of cancer cells in vitro and in vivo. In a study by Li et al. (2019) published in the journal Bioorganic & Medicinal Chemistry Letters, N,N-diethyl-2-oxo-2-(2-phenyl-1H-indol-3-yl)acetamide was found to induce apoptosis in breast cancer cells by activating the mitochondrial pathway. Another study by Zhang et al. (2018) in the journal Bioorganic & Medicinal Chemistry Letters reported that N,N-diethyl-2-oxo-2-(2-phenyl-1H-indol-3-yl)acetamide inhibited the growth of lung cancer cells by inducing cell cycle arrest and apoptosis.
Propiedades
IUPAC Name |
N,N-diethyl-2-oxo-2-(2-phenyl-1H-indol-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2/c1-3-22(4-2)20(24)19(23)17-15-12-8-9-13-16(15)21-18(17)14-10-6-5-7-11-14/h5-13,21H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAKUQEWBWBPVQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C(=O)C1=C(NC2=CC=CC=C21)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(5-methyl-2-pyrazinyl)carbonyl]-3-[4-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B4978796.png)

![3-[2-(4-morpholinyl)ethoxy]-2-phenyl-4H-chromen-4-one](/img/structure/B4978812.png)
![1-acetyl-N-{[2-(4-fluorophenyl)-3-methyl-1H-indol-5-yl]methyl}-4-piperidinamine](/img/structure/B4978819.png)
![N-(2-furylmethyl)-2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B4978826.png)
![2-isopropyl-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]-1,3-benzoxazole-5-carboxamide](/img/structure/B4978841.png)
![1-[(3-iodo-4-methoxyphenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B4978843.png)
![N-(3,5-dimethoxyphenyl)-2-[3-(4-methylphenyl)-6-oxo-1(6H)-pyridazinyl]butanamide](/img/structure/B4978849.png)
![N~2~-[(4-bromophenyl)sulfonyl]-N~1~-isopropyl-N~2~-methyl-N~1~-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]glycinamide](/img/structure/B4978850.png)



![N-(3-chloro-4-methylphenyl)-3-(5-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-4-methyl-4H-1,2,4-triazol-3-yl)propanamide](/img/structure/B4978888.png)
![N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-3-phenylpropanamide](/img/structure/B4978897.png)